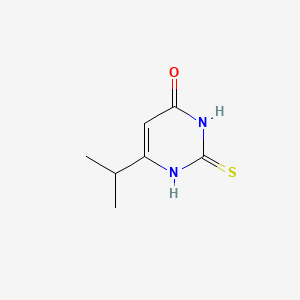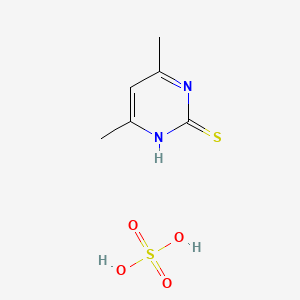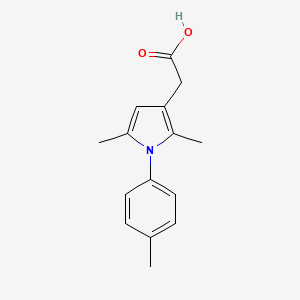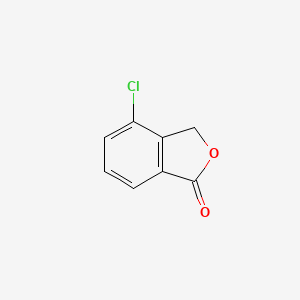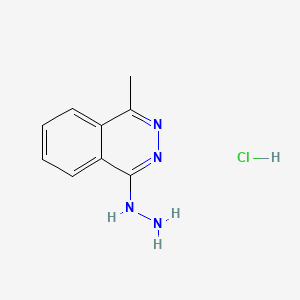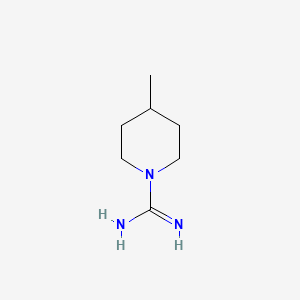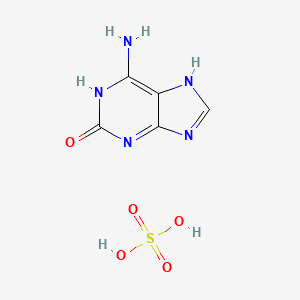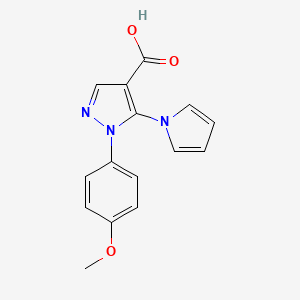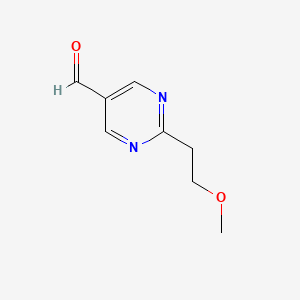
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 165.17 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Hydrogen-Bonded Structures
Research reveals that similar pyrimidine compounds exhibit distinctive hydrogen-bonded structures. For instance, studies on related compounds show frameworks and sheet structures formed through hydrogen bonds, demonstrating the potential for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in structural chemistry (Low et al., 2007).
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including those related to this compound, have been synthesized for various applications. For example, research has led to the creation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the compound's relevance in synthetic chemistry (Perandones & Soto, 1998).
Interaction with Other Chemicals
Studies on similar pyrimidine derivatives show interesting interactions with various chemicals, leading to the formation of new compounds. For example, the interaction with glycine esters under certain conditions has led to novel derivatives, indicating potential applications in medicinal chemistry (Zinchenko et al., 2018).
Formation of Fused-Bicyclic Pyrimidine Substrates
The synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are structurally similar to this compound, has been achieved. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, important in creating structurally and electronically unique compounds (Beingessner et al., 2008).
Antimicrobial and Antitumor Activities
Research into pyrimidine derivatives has revealed significant antimicrobial and antitumor activities. The synthesis of novel pyrimidinoPyrimidine derivatives from related compounds demonstrates the potential of this compound in pharmaceutical research (Abu-Melha, 2014).
Nucleophilic Substitution Reactions
The compound has shown potential in undergoing nucleophilic substitution reactions, essential for building pyrimidine-based compound precursors. These reactions are crucial in the development of N-heterocyclic systems (Trilleras et al., 2022).
Propriétés
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYWCBWQRQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390231 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876717-41-8 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



